
Secalciferol 24-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secalciferol 24-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₅₂O₉ and its molecular weight is 592.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Expanded Utility in Antibody-Drug Conjugates
Secalciferol 24-Glucuronide's utility extends to the realm of antibody-drug conjugates (ADCs). The β-glucuronide linker, which is a component of this compound, has been effectively utilized in ADCs. It demonstrates stable characteristics in circulation, is hydrophilic, and provides highly active ADCs both in vitro and in vivo. This utility is especially significant in the delivery of cytotoxic agents, broadening the scope of ADCs in targeting cancer cells more effectively (Jeffrey et al., 2010).
Biochemical Analysis Applications
This compound is also pertinent in analytical biochemistry. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to directly detect glucuronide conjugates in biological matrices. This application is crucial in forensic and clinical toxicology, providing a more direct and efficient method for analyzing drug metabolites and glucuronides (Kaushik et al., 2006).
Enzymatic Activity Monitoring
In the study of enzymatic activities, particularly β-glucuronidase, this compound can be used as a substrate. Research in this area contributes to understanding enzyme functions and roles in various biological processes, including disease progression and the metabolism of drugs and other substances. The development of highly specific near-infrared fluorescent probes for real-time detection of β-glucuronidase in living cells and animals is one example of its application (Jin et al., 2018).
Clinical and Environmental Monitoring
This compound's components find application in clinical and environmental monitoring. β-d-glucuronidase activity measurement, for instance, aids in the detection and quantification of E. coli in water samples. This application is significant for ensuring the safety of recreational waters and monitoring environmental quality (Lebaron et al., 2005).
Mechanism of Action
Target of Action
Secalciferol 24-Glucuronide is a derivative of Secalciferol . Secalciferol is suggested to play a physiological role in human bone and mineral metabolism, leading to an enhancement of osteocalcin synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the biochemical environment within the body, as well as external factors such as diet and lifestyle.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Secalciferol 24-Glucuronide involves the conversion of Secalciferol to its 24-hydroxylated form, followed by glucuronidation using uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor.", "Starting Materials": [ "Secalciferol", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Uridine diphosphate glucuronic acid (UDPGA)" ], "Reaction": [ "Secalciferol is first converted to its 24-hydroxylated form using sodium borohydride as the reducing agent in methanol.", "The resulting 24-hydroxy Secalciferol is then treated with acetic acid and sodium hydroxide to form the corresponding glucuronide.", "The glucuronidation reaction is catalyzed by UDPGA, which acts as the glucuronide donor.", "The final product, Secalciferol 24-Glucuronide, is obtained after purification by chromatography." ] } | |
CAS No. |
203737-01-3 |
Molecular Formula |
C₃₃H₅₂O₉ |
Molecular Weight |
592.76 |
Synonyms |
(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
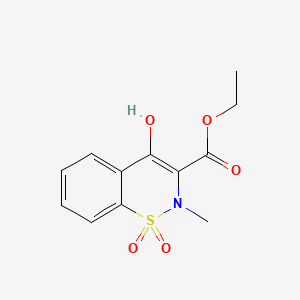

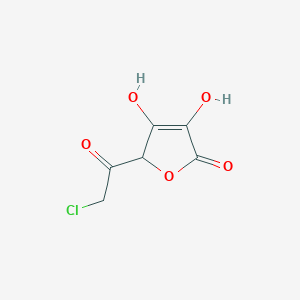
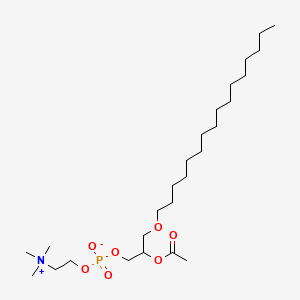
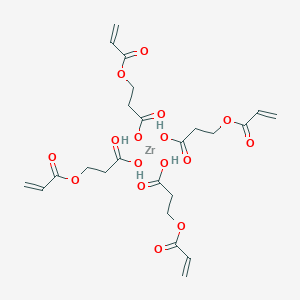
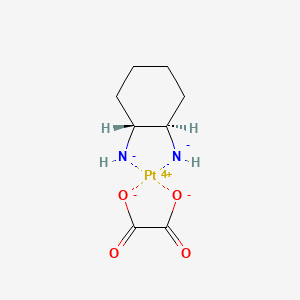
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

